2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane
Overview
Description
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane is a chemical compound with the molecular formula C10H8BrF3O3 and a molecular weight of 313.07 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a dioxolane ring attached to a phenyl ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane typically involves the reaction of 3-bromo-5-(trifluoromethoxy)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes. Common reagents used in these reactions include lithium diisopropylamide (LDA), palladium catalysts, and various oxidizing or reducing agents
Scientific Research Applications
2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane include:
2-Bromo-5-(trifluoromethoxy)pyridine: Another compound with a trifluoromethoxy group and a bromine atom, but with a pyridine ring instead of a phenyl ring.
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the dioxolane ring but contains the trifluoromethoxy and bromine substituents on a benzene ring.
[2-Bromo-5-(trifluoromethyl)phenyl]methanol: Contains a trifluoromethyl group instead of a trifluoromethoxy group and a hydroxyl group instead of the dioxolane ring. The uniqueness of this compound lies in its combination of the trifluoromethoxy group, bromine atom, and dioxolane ring, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2-[3-bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c11-7-3-6(9-15-1-2-16-9)4-8(5-7)17-10(12,13)14/h3-5,9H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKDJPSYRJVPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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